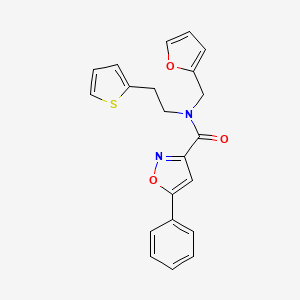

N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide

Description

This compound features an isoxazole-3-carboxamide core substituted with a phenyl group at position 5 and two distinct heteroaromatic side chains: a furan-2-ylmethyl group and a 2-(thiophen-2-yl)ethyl group. Its synthesis likely involves multi-step reactions, including cyclization and coupling steps, akin to methods described for related isoxazole carboxamides .

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)-5-phenyl-N-(2-thiophen-2-ylethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c24-21(19-14-20(26-22-19)16-6-2-1-3-7-16)23(15-17-8-4-12-25-17)11-10-18-9-5-13-27-18/h1-9,12-14H,10-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYYTMLDIHRBOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)N(CCC3=CC=CS3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of hydroxylamine with a β-keto ester, followed by cyclization.

Introduction of the Furan and Thiophene Rings: The furan and thiophene rings can be introduced through nucleophilic substitution reactions, where appropriate furan and thiophene derivatives are reacted with the isoxazole intermediate.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the isoxazole intermediate with an appropriate amine derivative, followed by acylation.

Industrial Production Methods

Industrial production of N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide may involve optimization of the synthetic route to improve yield and reduce production costs. This can include the use of more efficient catalysts, optimization of reaction conditions (e.g., temperature, pressure, solvent), and the development of continuous flow processes.

Analyse Des Réactions Chimiques

Types of Reactions

N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Applications De Recherche Scientifique

N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.

Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mécanisme D'action

The mechanism of action of N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of furan , thiophene , and phenyl substituents. Below is a comparative analysis with similar compounds from the evidence:

Key Observations:

Physicochemical and Pharmacokinetic Considerations

Activité Biologique

N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide, a synthetic compound belonging to the isoxazole derivative class, has garnered interest due to its potential biological activities. The compound's structure includes a fused isoxazole ring and incorporates furan and thiophene moieties, which are known to enhance biological activity. This article delves into the biological activity of this compound, exploring its pharmacological properties, synthesis methods, and potential applications.

Molecular Characteristics

- Molecular Formula : C₁₅H₁₅N₃O₂S

- Molecular Weight : 299.36 g/mol

- IUPAC Name : N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide

Structural Features

The compound features:

- An isoxazole ring , which is a common pharmacophore in many drugs.

- Furan and thiophene moieties , which are linked to various bioactive properties.

These structural components suggest that the compound may exhibit diverse biological activities, including antimicrobial and anticancer effects.

Antimicrobial Properties

Isoxazole derivatives are often explored for their antimicrobial potential. Preliminary studies indicate that N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide may act as an antibacterial or antifungal agent due to its unique structure. The presence of the furan and thiophene rings enhances its reactivity and interaction with biological targets.

Anticancer Activity

Research has shown that compounds similar to N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide can activate the Wnt/β-catenin signaling pathway, crucial for cell proliferation and differentiation. This suggests potential applications in cancer therapy, as modulation of this pathway can influence tumor growth.

Case Studies

-

In Vitro Studies :

- In studies involving various cancer cell lines, compounds with structural similarities exhibited significant cytotoxicity. For instance, analogs demonstrated IC50 values in the micromolar range against MCF-7 breast cancer cells .

- Molecular docking studies indicated strong interactions between isoxazole derivatives and target proteins involved in cancer progression, similar to established drugs like Tamoxifen .

- Mechanism of Action :

Synthesis Methods

The synthesis of N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide typically involves several organic reactions:

- Starting Materials : Furan derivatives, thiophene derivatives, and phenyl-substituted isoxazole intermediates.

- Reagents and Conditions : Common reagents include organolithium reagents or Grignard reagents under controlled temperature conditions to ensure high yield and purity.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-isoxazole | Furan ring; imidazole substitution | Potential anti-inflammatory effects |

| 5-(1-benzofuran-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-isoxazole | Benzofuran moiety; imidazole substitution | Anticancer activity |

| 5-(furan-2-y)-N-(3-pyrazol-1-yletheyl)-isoxazole | Pyrazole substitution; furan ring | Antimicrobial properties |

Q & A

Basic Questions

Q. What established synthetic routes are available for N-(furan-2-ylmethyl)-5-phenyl-N-(2-(thiophen-2-yl)ethyl)isoxazole-3-carboxamide?

- Methodology : Multi-step organic synthesis is typically employed, starting with functionalization of the isoxazole core. For example, coupling reactions between pre-synthesized fragments (e.g., furan-2-ylmethylamine and thiophen-2-yl-ethylamine derivatives) can be performed in acetonitrile or DMF under reflux. Cyclization steps may involve iodine and triethylamine to facilitate sulfur elimination, as seen in analogous carboxamide syntheses .

- Key Considerations : Optimize reaction time (1–3 minutes for initial coupling) and solvent polarity to minimize byproducts. Confirm intermediate purity via TLC before proceeding .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

- Methodology :

- 1H/13C NMR : Resolve substituent patterns (e.g., furan vs. thiophene protons) in DMSO-d6 or CDCl3. Aromatic protons in the 6.5–8.5 ppm range and carbonyl signals near 165–170 ppm are diagnostic .

- X-ray Crystallography : Use Mercury CSD 2.0 for crystallographic analysis to confirm stereochemistry and packing interactions .

Advanced Questions

Q. How can computational methods predict the electronic properties and reactivity of this compound?

- Methodology :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. The Colle-Salvetti correlation-energy formula can model electron density distributions, aiding in understanding substituent effects on reactivity .

- Molecular Dynamics (MD) : Simulate solvation effects in acetonitrile or DMF to predict solubility and aggregation behavior.

Q. How can researchers resolve contradictions in biological activity data for this compound?

- Methodology :

- Dose-Response Curves : Replicate assays (e.g., antimicrobial or anticancer) under standardized conditions (pH, temperature) to identify activity thresholds. For instance, pH-dependent antimicrobial effects are documented in structurally similar thiadiazole derivatives .

- Metabolite Profiling : Use LC-MS to detect degradation products that may interfere with bioactivity measurements .

Q. What strategies are effective for optimizing the synthetic yield of this compound?

- Methodology :

- Catalyst Screening : Test palladium or copper catalysts for coupling steps. Triethylamine or pyridine bases can enhance nucleophilicity in acylation reactions .

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and byproduct formation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.